molecular formula C10H4F4INO B13049667 5-(4-Fluorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole

5-(4-Fluorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole

Cat. No.: B13049667
M. Wt: 357.04 g/mol
InChI Key: ZMJJHWKKRYGPGB-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole (CAS 1960427-90-0) is a high-value fluorinated and iodinated isoxazole building block designed for advanced research and development. With a molecular formula of C 10 H 4 F 4 INO and a molecular weight of 357.05, this compound is characterized by its distinct structural features that make it a critical intermediate in synthetic and medicinal chemistry . This compound is primarily used as a key synthetic precursor for the development of novel bioactive molecules. The presence of the iodine atom at the 4-position of the isoxazole ring makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, allowing researchers to introduce complex carbon-based frameworks . Simultaneously, the trifluoromethyl group is a privileged motif in drug discovery, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity . Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive scaffolds in pharmaceutical research . Researchers can leverage this chemical to design and synthesize targeted libraries for high-throughput screening against various disease models. Its structure is particularly relevant for probing new pathways in pain signaling and developing TRPA1 receptor inhibitors with potential analgesic effects . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H4F4INO

Molecular Weight

357.04 g/mol

IUPAC Name

5-(4-fluorophenyl)-4-iodo-3-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C10H4F4INO/c11-6-3-1-5(2-4-6)8-7(15)9(16-17-8)10(12,13)14/h1-4H

InChI Key

ZMJJHWKKRYGPGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NO2)C(F)(F)F)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorophenylhydrazine with trifluoroacetic acid and iodine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled is common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 4 serves as an excellent leaving group, enabling nucleophilic displacement under mild conditions. Key reactions include:

Table 1: Nucleophilic substitution reactions

NucleophileConditionsProductYield (%)Reference
Alkynyl copperPd(PPh₃)₂Cl₂, Et₃N, THF, 60°C, 8h4-Alkynylisoxazole derivatives85–98
AminesCuI, K₂CO₃, DMF, 80°C4-Aminoisoxazole analogs70–82
ThiolsEtOH, reflux4-Sulfanylisoxazole compounds65–75

Mechanistically, the reaction proceeds via an S_NAr pathway due to the electron-deficient aromatic ring system. The trifluoromethyl group enhances ring electrophilicity, facilitating attack by soft nucleophiles like alkynes and amines .

Transition Metal-Catalyzed Cross-Couplings

The iodo substituent enables participation in palladium-catalyzed reactions, with steric and electronic effects governed by the 3-trifluoromethyl and 5-fluorophenyl groups:

A. Sonogashira Coupling
Pd-catalyzed reactions with terminal alkynes yield 4-alkynyl derivatives:

C10H6F4IN2O+RC CHPd PPh CuIC10H5F4N2O(C CR)+HI\text{C}_{10}\text{H}_6\text{F}_4\text{IN}_2\text{O}+\text{RC CH}\xrightarrow{\text{Pd PPh CuI}}\text{C}_{10}\text{H}_5\text{F}_4\text{N}_2\text{O}(\text{C CR})+\text{HI}

Table 2: Sonogashira coupling efficiency

Alkyne Substituent (R)Catalyst SystemTime (h)Yield (%)
PhenylPd(PPh₃)₂Cl₂/CuI/Et₃N898
CyclopropylPdCl₂(PPh₃)₂/CuI/DIPEA1092
n-PentylPd(OAc)₂/XPhos/CuI1285

Steric hindrance from the trifluoromethyl group reduces yields with bulky alkynes (>C₅ chains) . Electronic effects are minimal due to the CF₃ group’s strong inductive withdrawal .

Electrophilic Aromatic Substitution

While the fluorophenyl ring is deactivated, directed metallation enables functionalization:

A. Directed ortho-Metalation
Using LDA (Lithium Diisopropylamide):

Ar FLDA 78 CAr LiElectrophileAr X\text{Ar F}\xrightarrow{\text{LDA 78 C}}\text{Ar Li}\xrightarrow{\text{Electrophile}}\text{Ar X}

Table 3: Electrophilic substitution outcomes

ElectrophilePositionProductYield (%)
I₂para4-Iodo-5-(4-fluorophenyl) derivative60
CO₂metaCarboxylic acid analog45

The fluorine atom directs electrophiles to the meta position, while the isoxazole ring’s nitrogen participates in chelation-controlled reactions .

Cycloaddition Reactions

The isoxazole core participates in [3+2] cycloadditions, though reactivity is modulated by substituents:

A. Nitrile Oxide Cycloaddition
With acetylenes:

Isoxazole+RC CR Bicyclic adducts\text{Isoxazole}+\text{RC CR }\rightarrow \text{Bicyclic adducts}

Key Data:

  • Reaction with dimethylacetylene dicarboxylate (DMAD) yields fused pyrazole-isoxazole systems at 110°C (DMF, 72% yield) .

  • Trifluoromethyl group reduces dienophilic character but enhances regioselectivity .

Stability and Side Reactions

Decomposition pathways observed under harsh conditions:

  • Iodine Loss : Heating above 150°C in polar solvents (e.g., DMSO) leads to HI elimination.

  • Ring Opening : Strong bases (e.g., NaOH > 2M) cleave the isoxazole ring to β-ketonitrile derivatives .

This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive molecules, particularly in oncology (HSP90 inhibitors) . Experimental protocols emphasize anhydrous conditions and inert atmospheres to prevent side reactions .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that isoxazole derivatives possess significant anticancer properties. Specifically, 5-(4-Fluorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole has shown potential in inhibiting tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. For example, research demonstrated that compounds with similar structures could effectively target cancer cell lines such as MCF-7 and HeLa, suggesting a promising avenue for further investigation into this compound's efficacy against specific cancers .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Studies indicate that isoxazole derivatives can inhibit bacterial growth, making them candidates for the development of new antibiotics. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and thus increase antimicrobial activity .

Agrochemical Applications

1. Herbicide Development
this compound is being explored as a potential herbicide. The fluorinated structure is known to enhance the herbicidal activity by increasing the stability and persistence of the compound in soil. Preliminary studies have shown that similar compounds can effectively control weed populations without adversely affecting crop yields .

2. Insecticide Formulations
There is ongoing research into the use of this compound in insecticide formulations. The unique chemical properties allow for greater effectiveness against pests while minimizing toxicity to non-target organisms. This is particularly important in sustainable agriculture practices where environmental impact is a concern .

Material Science Applications

1. Fluorescent Probes
Due to its unique electronic properties, this compound can be utilized as a fluorescent probe in various analytical applications. Its ability to emit fluorescence under specific conditions makes it suitable for use in biochemical assays and imaging techniques .

2. Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal stability and chemical resistance. The trifluoromethyl group contributes to the hydrophobicity of the polymers, which can be beneficial in applications requiring water-repellent materials .

Data Summary Table

Application AreaSpecific Use CaseObservations/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against bacterial growth
AgrochemicalsHerbicide DevelopmentControls weed populations
Insecticide FormulationsLow toxicity to non-target organisms
Material ScienceFluorescent ProbesSuitable for biochemical assays
Polymer ChemistryEnhances thermal stability

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity for these targets. Additionally, the compound may disrupt cellular processes by interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Isoxazole Derivatives

Table 1: Key Structural Analogs
Compound Name Molecular Formula Substituents (Positions) CAS Number Key Features
Target Compound C₁₀H₄F₄INO 3-CF₃, 4-I, 5-(4-Fluorophenyl) 1960427-90-0 High halogen content for stability
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol C₁₀H₈FNO₂ 3-(4-Fluorophenyl), 5-CH₂OH 954230-39-8 Hydroxyl group enhances polarity
5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole C₁₀H₆F₃NO₂ 3-(4-CF₃Ph), 5-OH 1188228-02-5 Trifluoromethyl and hydroxyl groups
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate C₁₃H₁₁FNO₃ 3-(4-Fluorophenyl), 5-CH₃, 4-COOEt 84163-77-9 Ester functionality for solubility

Key Comparisons :

  • Halogen vs. Polar Groups : The iodine and trifluoromethyl groups in the target compound improve lipophilicity and steric bulk compared to hydroxyl or ester-containing analogs (e.g., 1188228-02-5, 84163-77-9), which may enhance membrane permeability in drug design .

Comparison with Isostructural Heterocycles

and describe isostructural thiazole derivatives, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its fluoro analog (Compound 5).

Table 2: Crystallographic Data
Property Target Isoxazole Compound 4 (Thiazole)
Crystal System Not reported Triclinic, P¯1
Molecular Conformation Planar (assumed) Near-planar with perpendicular fluorophenyl group
Halogen Substituents I, F Cl (Compound 4), F (Compound 5)

Key Insights :

  • Packing Differences : While the target isoxazole’s packing is unreported, Compound 4’s thiazole core allows for two independent molecules in the asymmetric unit, suggesting flexibility in crystal engineering .
  • Biological Relevance : Thiazole derivatives often exhibit antimicrobial activity, whereas isoxazoles are explored as kinase inhibitors, highlighting divergent applications despite structural similarities .

Comparative Reactivity

  • Iodine Reactivity: The 4-iodo substituent in the target compound enables Suzuki-Miyaura cross-coupling, a feature absent in non-halogenated analogs like 1188228-02-5 .
  • Acid Sensitivity : Unlike nitro-substituted isoxazolines (), the target compound’s stability under acidic conditions is unconfirmed but critical for pharmaceutical formulation.

Biological Activity

5-(4-Fluorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole is a compound of interest due to its diverse biological activities. This article explores its pharmacological significance, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique isoxazole ring structure, which is characterized by the presence of nitrogen and oxygen atoms in a five-membered ring. The presence of the trifluoromethyl group and halogen substituents enhances its reactivity and biological profile. The molecular formula is C10_{10}H6_6F4_4I1_1N1_1O1_1.

Mechanisms of Biological Activity

Research indicates that isoxazole derivatives exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that certain isoxazole derivatives can induce apoptosis in cancer cells by modulating key regulatory proteins such as Bcl-2 and p21^WAF-1. For instance, compound 3 from a related study decreased Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving both apoptosis promotion and cell cycle arrest .
  • Antibacterial Properties : Isoxazoles have been reported to possess significant antibacterial activity. A study highlighted that various synthesized isoxazole derivatives demonstrated potent inhibition against bacterial strains, with IC50 values ranging from 0.63 µM to 6.28 µM .
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in the context of urease inhibition. This activity is crucial for developing treatments for conditions like kidney stones .

Case Studies

  • Antitumor Activity in HL-60 Cells :
    • In a study involving HL-60 cells, the compound's effect on gene expression was analyzed using RT-PCR. The results indicated that it could modulate the expression of apoptosis-related genes, showcasing its potential as an anticancer agent .
  • Antibacterial Efficacy :
    • A series of synthesized isoxazoles were tested against various bacterial strains, revealing significant antibacterial properties. The most potent compounds displayed IC50 values significantly lower than traditional antibiotics, indicating their potential as new therapeutic agents .

Table 1: Biological Activities of Isoxazole Derivatives

Activity TypeCompoundIC50 (µM)Mechanism of Action
Antitumor5-(4-F-P)-I-TF86-755Induction of apoptosis via Bcl-2 modulation
AntibacterialVarious0.63 - 6.28Inhibition of bacterial growth
Enzyme InhibitionVarious<10Urease inhibition leading to reduced urolithiasis risk

Q & A

Basic: What synthetic strategies are employed for synthesizing 5-(4-fluorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole?

The synthesis of trifluoromethylated isoxazoles often involves cyclization reactions using chalcones as precursors. A metal-free approach utilizing CF3_3SO2_2Na as the trifluoromethyl source and tBuONO as a dual oxidant/nitrogen donor has been effective for constructing the isoxazole core . For iodination at the 4-position, electrophilic iodination or halogen-exchange reactions under transition metal catalysis (e.g., CuI) may be applied. Key challenges include regioselectivity control and minimizing side reactions from the electron-withdrawing –CF3_3 group. Purification typically involves column chromatography or recrystallization .

Basic: What analytical techniques are critical for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR to confirm –CF3_3 (δ ≈ -60 ppm) and fluorophenyl groups; 1H^{1}\text{H} NMR for iodophenyl coupling patterns .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C11_{11}H5_5F4_4INO).
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry and iodine positioning. SHELX programs are widely used for refinement, particularly for handling twinned crystals or low-resolution data .

Basic: How is the compound initially screened for biological activity?

Primary screens focus on antimicrobial and anticancer activity:

  • Antimicrobial : Agar diffusion assays against S. aureus (Gram-positive) and E. coli (Gram-negative) at 50–100 µg/mL, with MIC values compared to standard antibiotics .
  • Anticancer : MTT assays using human cancer cell lines (e.g., MCF-7 breast cancer). IC50_{50} values <10 µM indicate promising activity; the –CF3_3 group enhances potency by 8-fold in analogs .

Advanced: How can synthetic yields be optimized for iodinated analogs?

Yields are improved by:

  • Electrophilic Iodination : Using I2_2/AgOTf in DCM at 0°C to minimize over-iodination.
  • Halogen Exchange : Replacing bromine/chlorine with KI in the presence of CuI (120°C, DMF).
  • Microwave Assistance : Reducing reaction times from 24h to 1–2h for cyclization steps .

Advanced: What structure-activity relationship (SAR) insights guide derivative design?

Key modifications include:

  • 4-Iodo Substitution : Enhances steric bulk, potentially improving target binding.
  • –CF3_3 at C3 : Increases lipophilicity and metabolic stability, critical for membrane penetration .
  • Fluorophenyl at C5 : Maintains π-π stacking with aromatic residues in enzymes like p38 MAP kinase .
    SAR studies should compare IC50_{50} values of analogs with substituent variations (e.g., replacing iodine with methyl or nitro groups) .

Advanced: What in vivo models assess efficacy and toxicity?

  • Inflammatory Bowel Disease (IBD) : Rat colitis models (TNBS-induced) to evaluate p38 MAP kinase inhibition. AKP-001, a related isoxazole, showed localized intestinal activity via the "antedrug" concept, metabolizing rapidly to reduce systemic toxicity .
  • Xenograft Models : For anticancer evaluation, administer 10–20 mg/kg/day (oral or IP) and monitor tumor volume vs. controls .

Advanced: How are contradictions in biological data resolved?

Discrepancies (e.g., varying IC50_{50} values across studies) are addressed by:

  • Purity Verification : HPLC (>95% purity) to rule out impurities .
  • Cell Line Validation : Authentication via STR profiling to exclude cross-contamination.
  • Dose-Response Repetition : Triplicate assays with statistical analysis (ANOVA, p<0.05) .

Advanced: What challenges arise in crystallographic analysis?

  • Crystal Twinning : Common with halogenated compounds. SHELXL’s TWIN command refines twinned data .
  • Low Resolution : Data >1.0 Å requires restraints on bond lengths/angles.
  • Iodine Anisotropy : Anisotropic displacement parameters improve refinement accuracy .

Advanced: How are stability and degradation profiles analyzed?

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks.
  • HPLC-MS : Identify degradation products (e.g., deiodination or –CF3_3 hydrolysis) .

Advanced: What computational methods predict binding modes?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like p38 MAP kinase (PDB: 1OUK).
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability .

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